molecular formula C19H15ClF3N3OS B6520095 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 896050-98-9

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B6520095
CAS RN: 896050-98-9
M. Wt: 425.9 g/mol
InChI Key: DETLXLFINGWVQT-UHFFFAOYSA-N
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Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety . It is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is highly soluble in water and other polar solvents . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .

Mechanism of Action

Mode of Action

It’s known that the compound can be used under mild conditions and is tolerant of various functional groups , suggesting a versatile interaction with its targets.

Biochemical Pathways

Similar compounds have been involved in c-c bond formation , indicating a potential role in organic synthesis pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be very toxic to aquatic life and has long-lasting effects . This suggests that environmental conditions should be carefully considered when using this compound.

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific derivative. Some imidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives suggests that they may have many potential future applications in drug development .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3OS/c20-15-5-1-13(2-6-15)11-26-10-9-24-18(26)28-12-17(27)25-16-7-3-14(4-8-16)19(21,22)23/h1-10H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETLXLFINGWVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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